N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.48608 g/mol . This compound is characterized by its complex structure, which includes an ethoxyanilino group, a sulfonyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 4-ethoxyaniline: This is achieved by the ethylation of aniline.
Formation of the sulfonyl derivative: The 4-ethoxyaniline is then reacted with sulfonyl chloride to form the sulfonyl derivative.
Coupling with 4-methylbenzoyl chloride: Finally, the sulfonyl derivative is coupled with 4-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxyanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}benzamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-3-methylbenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-20-12-8-19(9-13-20)24-29(26,27)21-14-10-18(11-15-21)23-22(25)17-6-4-16(2)5-7-17/h4-15,24H,3H2,1-2H3,(H,23,25) |
InChI Key |
VLBSABRDHNNECJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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